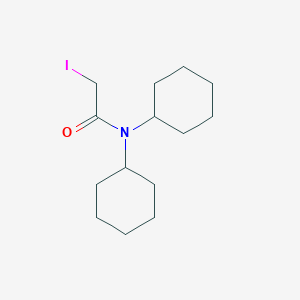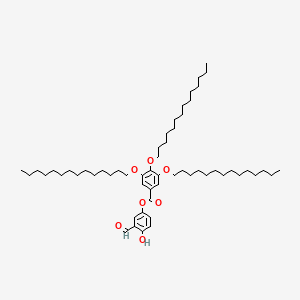
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group substituted with a formyl and a hydroxy group, along with a benzoate moiety that is further substituted with three tetradecyloxy groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzoate core, followed by the introduction of the tetradecyloxy groups through etherification reactions. The formyl and hydroxy groups are then introduced via selective functionalization of the phenyl ring. Common reagents used in these reactions include alkyl halides, aldehydes, and phenols, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as coatings and surfactants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxy group can participate in hydrogen bonding. The tetradecyloxy groups contribute to the compound’s hydrophobic interactions, influencing its behavior in biological systems and materials science applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
Uniqueness
Compared to similar compounds, 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is unique due to the specific length of its alkyl chains (tetradecyloxy groups), which can influence its solubility, melting point, and interaction with other molecules. This makes it particularly suitable for applications requiring specific amphiphilic properties.
Properties
CAS No. |
648907-70-4 |
|---|---|
Molecular Formula |
C56H94O7 |
Molecular Weight |
879.3 g/mol |
IUPAC Name |
(3-formyl-4-hydroxyphenyl) 3,4,5-tri(tetradecoxy)benzoate |
InChI |
InChI=1S/C56H94O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-60-53-46-49(56(59)63-51-40-41-52(58)50(45-51)48-57)47-54(61-43-38-35-32-29-26-23-20-17-14-11-8-5-2)55(53)62-44-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-41,45-48,58H,4-39,42-44H2,1-3H3 |
InChI Key |
ZWEBXVMLIHOOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


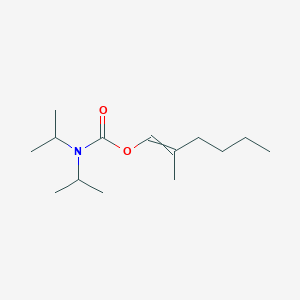
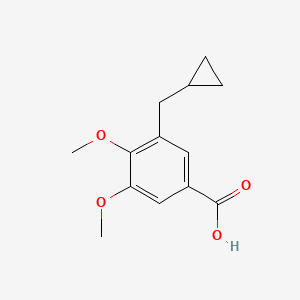
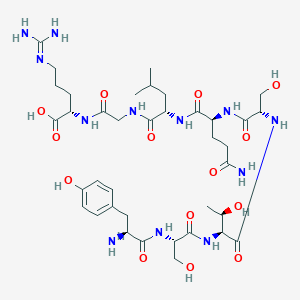
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
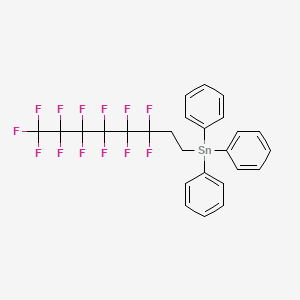
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)

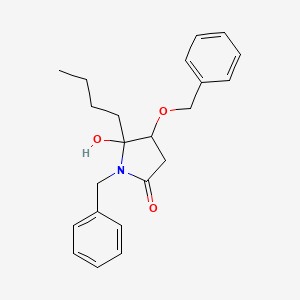
![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
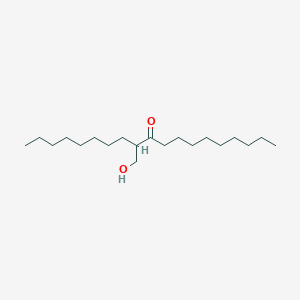
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)
